Cas no 1383446-11-4 (5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine)
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine
- 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tritylpyrazolo[3,4-b]pyridine
- 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-pyrazolo[3,4-b]pyridine
- 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaboro lan-2-yl)-1-trityl-pyrazolo[3,4-b]pyridine
- 1383446-11-4
- SCHEMBL9940965
- UGPRKYAMNVLJEL-UHFFFAOYSA-N
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- Inchi: 1S/C31H29BFN3O2/c1-29(2)30(3,4)38-32(37-29)27-26-20-25(33)21-34-28(26)36(35-27)31(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-21H,1-4H3
- InChI Key: UGPRKYAMNVLJEL-UHFFFAOYSA-N
- SMILES: FC1=CN=C2C(=C1)C(B1OC(C)(C)C(C)(C)O1)=NN2C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 505.2336855g/mol
- Monoisotopic Mass: 505.2336855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 38
- Rotatable Bond Count: 5
- Complexity: 747
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.2Ų
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029189840-1g |
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine |
1383446-11-4 | 95% | 1g |
945.00 USD | 2021-06-01 | |
| Chemenu | CM135132-1g |
5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine |
1383446-11-4 | 95% | 1g |
$*** | 2023-03-30 |
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine
Comprehensive Analysis of 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine (CAS No. 1383446-11-4)
The compound 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine (CAS No. 1383446-11-4) is a highly specialized boronic ester derivative with significant applications in pharmaceutical research and organic synthesis. Its unique structure, featuring a pyrazolo[3,4-b]pyridine core, a fluoro substituent, and a trityl protecting group, makes it a valuable intermediate in the development of novel therapeutics. Researchers are increasingly interested in this compound due to its potential role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.
In recent years, the demand for boron-containing compounds like 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine has surged, driven by advancements in targeted cancer therapies and proteolysis-targeting chimeras (PROTACs). The compound’s dioxaborolane moiety enhances its stability and reactivity, making it ideal for high-throughput screening and medicinal chemistry applications. Its CAS No. 1383446-11-4 is frequently searched in academic databases, reflecting its growing importance in preclinical studies.
One of the most compelling aspects of this compound is its versatility. The trityl group provides excellent protection for the pyrazole nitrogen, while the fluoro substituent can influence the electronic properties of the molecule, potentially improving its binding affinity to biological targets. These features align with current trends in fragment-based drug design (FBDD) and kinase inhibitor development, areas where precision and modularity are paramount.
From a synthetic perspective, 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine exemplifies the convergence of organoboron chemistry and heterocyclic synthesis. Its CAS No. 1383446-11-4 is often associated with queries about scalable synthesis routes and purity optimization, highlighting the need for reliable production methods. The compound’s boronate ester functionality is particularly valuable for constructing complex molecular architectures, a key requirement in next-generation drug candidates.
Environmental and regulatory considerations also play a role in the compound’s appeal. Unlike some traditional intermediates, 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine is designed to meet modern green chemistry standards, with minimal waste generation and high atom economy. This aligns with the pharmaceutical industry’s shift toward sustainable synthesis, a topic frequently discussed in ACS publications and industry white papers.
In summary, 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine (CAS No. 1383446-11-4) represents a cutting-edge tool for researchers exploring small-molecule therapeutics and catalytic transformations. Its multifaceted applications, from bioconjugation to material science, underscore its relevance in both academic and industrial settings. As the scientific community continues to prioritize precision medicine and catalytic efficiency, this compound is poised to remain a focal point of innovation.
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